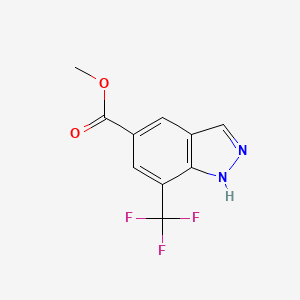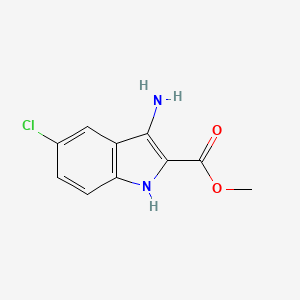
methyl 3-amino-5-chloro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-5-chloro-1H-indole-2-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of “methyl 3-amino-5-chloro-1H-indole-2-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been found to react with a variety of enzymes and proteins, which in many cases, inhibits their activity . For instance, the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .Physical And Chemical Properties Analysis
“Methyl 3-amino-5-chloro-1H-indole-2-carboxylate” has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 . More detailed physical and chemical properties may require specific experimental measurements or computational modeling.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indole derivatives, including methyl 3-amino-5-chloro-1H-indole-2-carboxylate, have shown promising anticancer properties. Researchers investigate their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
Antimicrobial Properties
Indoles exhibit antimicrobial effects against bacteria, fungi, and viruses. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate may serve as a scaffold for designing novel antimicrobial agents. Researchers explore its activity against drug-resistant pathogens and its potential in combating infectious diseases .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate might play a role in preserving neuronal health, potentially benefiting conditions like Alzheimer’s disease or Parkinson’s disease .
Anti-inflammatory Agents
Inflammation contributes to various diseases. Indoles, including our compound of interest, possess anti-inflammatory properties. Researchers investigate their potential in managing inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel diseases .
Organic Synthesis and Medicinal Chemistry
The indole scaffold serves as a valuable building block in organic synthesis. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate can be modified to create diverse derivatives with specific pharmacological activities. Medicinal chemists explore its structure-activity relationships to design optimized drug candidates .
Plant Growth Regulators
Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan. Although not directly related to our compound, the indole moiety plays a crucial role in plant growth regulation. Researchers study synthetic indole derivatives for their potential as plant growth regulators, impacting crop yield and stress tolerance .
Wirkmechanismus
Target of Action
Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific compound and its targets . They interact with their targets, causing various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a range of downstream effects . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-amino-5-chloro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHYLGFLCQKTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

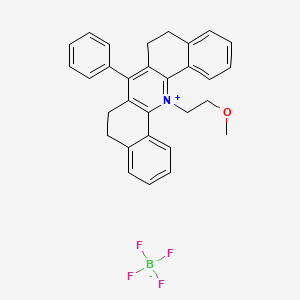

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)
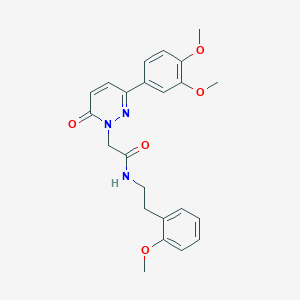
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)


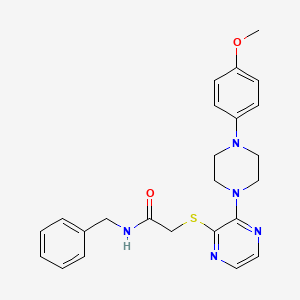
![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

